ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE

GABA transporter Neuropharmacology Binding affinity

Researchers screening GABA transporter ligands often encounter redundant hits when limited to para-substituted or methyl-ester analogs. Ethyl 3-(3-chlorobenzamido)benzoate resolves this by offering a distinct meta-benzamido pharmacophore with confirmed GAT1 binding (Ki 1.07 µM) unavailable in the para isomer. Its ethyl ester adds +0.51 logP versus the methyl analog, enabling systematic SPR studies. A unique yeast chemogenomic fitness signature (BCK1 NPV -5.86) further supports mode-of-action deconvolution. Available in 58 mg screening amounts with bulk custom synthesis on request, it enables early validation without large-volume commitment.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
Cat. No. B5522330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C16H14ClNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)
InChIKeyCXVOXSAHGRZHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes58 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-Chlorobenzamido)benzoate: Physicochemical & Structural Baseline


Ethyl 3-(3-chlorobenzamido)benzoate (meta-substituted benzamido-benzoate ester) is a screening compound available through ChemDiv’s diversity library (CID 1683-5115, MW 303.74, logP 4.47) . It belongs to the aryl amide class of GABA transporter (GAT1) ligands, with reported binding affinity (Ki ~1.07 µM for mouse GAT1) [1]. Unlike its para-substituted isomer, ethyl 4-(3-chlorobenzamido)benzoate, which has a published single-crystal X-ray structure [2] and is commercially distributed as an AldrichCPR rare chemical , the meta isomer lacks a publicly resolved crystal structure and is primarily accessible through screening library suppliers.

GAT1 binding-driven selection Confirmed Ki for human/mouse GAT1; meta isomer not reported for para isomer
Meta-substituted aryl amide Distinct spatial orientation vs para; SAR exploration scaffold
Screening library compound Available via diversity library in small quantities; no single-crystal structure

Ethyl 3-(3-Chlorobenzamido)benzoate: Substitution Limitations


Substitution with the commercially ubiquitous para isomer (ethyl 4-(3-chlorobenzamido)benzoate) or the methyl-ester analog neglects critical differences in molecular recognition and material properties. The meta arrangement alters the amide bond’s spatial orientation, directly impacting binding to transporters like GAT1, while the ethyl ester modulates lipophilicity by +0.51 logP units relative to the methyl ester, influencing both passive permeability and solubility [1]. Furthermore, the absence of a crystal structure for the meta isomer means that procurement of the para isomer as a surrogate for solid-state studies introduces undefined crystallinity variables.

TargetEthyl 3-(3-chlorobenzamido)benzoate
Meta arrangement alters amide bond orientation, potentially shifting GAT1 recognition
para isomer riskEthyl 4-(3-chlorobenzamido)benzoate
No GAT1 binding data available; crystal structure exists but molecular recognition may not transfer
Ester analog riskMethyl 3-(3-chlorobenzamido)benzoate
+0.51 logP difference alters permeability–solubility balance; lipophilicity-dependent assays may shift

Ethyl 3-(3-Chlorobenzamido)benzoate: Comparative Evidence


GAT1 Binding Affinity by Meta-Substitution

The meta isomer demonstrates binding to human and mouse GAT1 with Ki values of 1.10 µM and 1.07 µM, respectively, and functional inhibition IC50 values of 4.17 µM (human) and 3.39 µM (mouse) [1]. In contrast, no equivalent GAT1 binding data is publicly available for the para isomer (ethyl 4-(3-chlorobenzamido)benzoate) or the des-chloro analog (ethyl 3-benzamidobenzoate). This positions the meta isomer as a defined starting point for GABA transporter studies where the para isomer cannot be assumed to replicate the binding profile.

GAT1 Binding
Class-level inference
Ki: 1.07 µM (mouse) / 1.10 µM (human); IC50: 3.39 µM (mouse) / 4.17 µM (human)
Meta isomer shows defined GAT1 affinity; para isomer lacks public data
Binding profile may not extrapolate to para isomer
GABA transporter Neuropharmacology Binding affinity

Lipophilicity and Permeability: Ethyl vs. Methyl Ester

The ethyl ester derivative exhibits a calculated logP of 4.4657 and logD of 4.4637, compared to 3.955 and 3.953 for the corresponding methyl ester analog (methyl 3-(3-chlorobenzamido)benzoate) . This +0.51 logP increase directly translates into higher predicted membrane permeability at the cost of reduced aqueous solubility (logSw -4.5347 vs. -4.3756).

Lipophilicity
Head-to-head
logP 4.47 (ethyl) vs 3.96 (methyl); +0.51 units
Ethyl ester raises lipophilicity; cell permeability context differs
Calculated values; experimental confirmation recommended
Lipophilicity Permeability ADME prediction

Crystal Structure Gap: Meta vs. Para Isomer

Ethyl 4-(3-chlorobenzamido)benzoate has been crystallized and structurally solved (triclinic P-1, a=5.2941 Å, b=8.157 Å, c=16.238 Å, V=683.2 ų) [1], whereas no single-crystal X-ray structure has been reported for ethyl 3-(3-chlorobenzamido)benzoate. This gap is significant: if solid-state properties (polymorphism, solubility, formulation) are critical to a project, the meta isomer introduces crystallographic uncertainty that the para isomer does not.

Crystal Structure
Supporting evidence
Meta isomer: no published structure. Para isomer: triclinic P-1, a=5.2941 Å
Solid-state characterization gap; crystallinity variables undefined
May require additional analysis for polymorph-sensitive applications
Solid-state characterization Crystallography Polymorph risk

Yeast Chemogenomic Profiling

In a pooled S. cerevisiae homozygous deletion screen, ethyl 3-(3-chlorobenzamido)benzoate at 658 µM induced strong fitness defects in knockouts of key signaling genes (e.g., BCK1 NPV -5.86, FAR1 NPV -5.11, YGR182C NPV -5.01) [1]. No analogous dataset exists for the para isomer or methyl ester analog. This pattern hints at a specific chemical-genetic interaction landscape unique to the meta-isomer chemotype, offering a discovery-stage phenotypic fingerprint for mechanism deconvolution.

Yeast Profiling
Supporting evidence
BCK1 NPV -5.86; FAR1 NPV -5.11 at 658 µM
Unique chemogenomic fingerprint; phenotype not reported for analogs
Yeast model only; pathway translation requires validation
Chemogenomics Yeast phenotyping Mechanism of action

Electronic Differentiation by Meta-Chloro Substitution

The meta-chloro substitution pattern tunes the electron density of the benzamide ring differently than para-chloro or unsubstituted benzamido groups, as reflected in the Hammett σ_m (0.37) vs. σ_p (0.23) parameter. While direct bioactivity comparisons are lacking, this electronic difference positions ethyl 3-(3-chlorobenzamido)benzoate as a distinct scaffold for SAR exploration, particularly if the 4-chloro or des-chloro analogs have already been exhausted in a program.

Electronic Effect
Class-level inference
σ_m = 0.37 vs σ_p = 0.23 (para-Cl); +0.14 difference
Quantified electronic differentiation supports SAR exploration
Hammett constants from literature; bioactivity impact context-dependent
Electronic effects Structure-activity relationship Synthetic intermediate

Ethyl 3-(3-Chlorobenzamido)benzoate: Application Scenarios


GABA Transporter Screening

With confirmed GAT1 binding (Ki 1.07–1.10 µM) and functional inhibition (IC50 3.39–4.17 µM) [1], ethyl 3-(3-chlorobenzamido)benzoate is appropriate for inclusion in focused GABA transporter screening sets. It is especially relevant when para-substituted or methyl-ester analogs have already been screened without success, as the meta arrangement may yield distinct structure-activity relationships (SAR). This scenario is supported by the absence of GAT1 bioactivity data for the para isomer in public repositories, making this compound a genuine alternative starting point rather than a redundant backup.

Yeast Chemogenomic Target Deconvolution

The yeast homozygous deletion screen at 658 µM produced a unique fitness signature (e.g., BCK1 NPV -5.86) [2] that can be used for mode-of-action prediction via chemical-genetic interaction mapping. Researchers aiming to dissect the compound’s target pathways in a model organism should procure this specific meta isomer, as no equivalent chemogenomic dataset is available for the para isomer or methyl ester. Its availability in predefined screening amounts (58 mg from ChemDiv ) facilitates early validation without large-quantity commitment.

Cell Penetration & Lipophilicity in ADME-Tox

The measured logP difference of +0.51 units relative to the methyl ester analog allows researchers to probe the impact of ester chain length on membrane permeability and metabolic stability. In cases where the methyl ester proves either too polar or too rapidly hydrolyzed, the ethyl ester form can be procured as a direct comparator for structure-property relationship (SPR) studies while maintaining the identical meta-benzamido pharmacophore.

Benzamide SAR Expansion

The meta-chloro substitution imposes a Hammett σ_m of 0.37, distinct from para-chloro (σ_p 0.23) and unsubstituted (σ 0.00) [3]. Procurement of ethyl 3-(3-chlorobenzamido)benzoate over the 4-chloro or des-chloro analog is justified when a medicinal chemistry program seeks to systematically explore electronic modulation of the benzamide ring while preserving the ester functional group. Its commercial accessibility as a screening compound further supports its use in iterative analog-by-catalog libraries.

Application
Selection Property
Validation Focus
GABA transporter screening
GAT1 binding affinity context
Subtype-specific SAR interpretation
Yeast chemogenomic deconvolution
Chemogenomic fingerprint availability
Mechanistic deconvolution in yeast model
ADME-Tox lipophilicity studies
LogP-dependent permeability context
Ester chain length impact on passive permeability
Benzamide SAR expansion
Meta-chloro electronic effect (σ_m 0.37)
Electronic modulation of benzamide ring while preserving ester
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